molecular formula C15H12Cl2N6S B11054980 3-(2,5-dichlorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-dichlorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054980
M. Wt: 379.3 g/mol
InChI Key: CAUJLNNSXCLRAU-UHFFFAOYSA-N
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Description

3-(2,5-dichlorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a dichlorophenyl group and an ethyl-methyl-pyrazolyl group

Preparation Methods

The synthesis of 3-(2,5-dichlorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the triazole and thiadiazole rings. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolothiadiazole derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-(2,5-dichlorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles with different substituents. These compounds may share similar properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12Cl2N6S

Molecular Weight

379.3 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-6-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12Cl2N6S/c1-3-22-12(6-8(2)20-22)14-21-23-13(18-19-15(23)24-14)10-7-9(16)4-5-11(10)17/h4-7H,3H2,1-2H3

InChI Key

CAUJLNNSXCLRAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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